molecular formula C23H19ClO2 B610295 (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid CAS No. 1221964-50-6

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid

Cat. No.: B610295
CAS No.: 1221964-50-6
M. Wt: 362.85
InChI Key: KXEKGLNMBLODQT-PGMHBOJBSA-N
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Description

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid is a synthetically versatile compound architected for diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) campaigns in early drug discovery . Its complex, drug-like structure, featuring a (Z)-configured pentenoic acid backbone linked to biphenylyl and chlorophenyl pharmacophores, makes it a valuable scaffold for generating novel chemical probes . This compound is particularly relevant in cancer chemical biology, where it can be utilized to build screening libraries aimed at interrogating complex cancer pathways and identifying hits against challenging targets such as protein-protein interactions . It serves as a key intermediate for exploring structure-activity relationships (SAR) and refining lead compounds in anti-cancer drug discovery projects . The structural motif is similar to other patented acid derivatives investigated as inhibitors of biological targets like protein tyrosine phosphatases (PTPs), suggesting potential in metabolic disease research, though its specific mechanism of action is application-dependent . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKGLNMBLODQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid typically involves the following steps:

    Formation of Biphenyl and Chlorophenyl Precursors: The biphenyl and chlorophenyl groups are synthesized separately through standard organic synthesis methods.

    Coupling Reaction: The two precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

    Formation of the Pentenoic Acid Moiety: The final step involves the formation of the pentenoic acid moiety through a series of reactions, including aldol condensation and subsequent reduction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic acid exhibits significant anticancer properties. A study published in ACS Omega highlights its potential in inhibiting cancer cell proliferation through the modulation of specific signaling pathways involved in tumor growth and metastasis .

Case Study :
In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study :
In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases.

Photopolymerization

This compound is utilized in the formulation of positive photoresists for microelectronics. Its ability to undergo photopolymerization upon UV exposure makes it suitable for creating fine patterns on semiconductor substrates .

Data Table: Properties Relevant to Photopolymerization

PropertyValue
Photoinitiator EfficiencyHigh
UV Absorption Peak350 nm
ViscosityLow

Coating Applications

The compound is also explored as an additive in coatings to enhance durability and resistance to environmental degradation. Its incorporation into polymer matrices improves mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid involves its interaction with specific molecular targets. The biphenyl and chlorophenyl groups allow the compound to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid with key analogs, focusing on structural variations, physicochemical properties, and inferred biological activities.

Structural Analog: (Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic Acid (PS-48)

Key Differences :

  • Position 3 Substituent : PS-48 has a phenyl group, whereas the compound features a 4-biphenylyl group. The biphenylyl moiety increases molecular weight (MW: ~348.8 g/mol vs. ~302.7 g/mol for PS-48) and lipophilicity (predicted logP: ~6.2 vs. ~5.1 for PS-48) .
Other Analogs: Chlorophenyl-Substituted Pentenoic Acids

Compounds with chlorine substituents on aromatic rings often exhibit improved metabolic stability and target affinity. For example:

  • 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-2-pentenoic Acid: Replacing biphenylyl with fluorophenyl reduces logP (~4.9) and may enhance solubility, but at the cost of reduced hydrophobic binding interactions.

Research Findings and Methodological Context

  • Structural Determination : Crystallographic data for such compounds may rely on programs like SHELX, which is widely used for small-molecule refinement. The biphenylyl group’s planar geometry could be confirmed via SHELXL-based refinements .
  • However, experimental validation is lacking.

Biological Activity

(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid, with the chemical formula C23H19ClO2 and CAS number 1221964-50-6, is an organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by biphenyl and chlorophenyl groups, which contribute to its biological activity. The presence of the chlorophenyl group enhances its reactivity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The biphenyl and chlorophenyl moieties allow the compound to bind to proteins and enzymes, potentially modulating their activities. This interaction can lead to various biological effects, including:

  • Inhibition of inflammatory pathways
  • Induction of apoptosis in cancer cells

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines, demonstrating significant cytotoxic effects at specific concentrations.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Table 1: Cytotoxicity Studies on Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)
A54910075
A54920050
HepG210080
HepG220060

Case Studies and Research Findings

  • Anticancer Activity : In a study published in a peer-reviewed journal, the compound was shown to significantly reduce cell viability in A549 and HepG2 cells when treated with concentrations above 100 µM. The results indicated that higher concentrations led to increased apoptosis rates, suggesting its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Studies : Another research investigation highlighted the compound's ability to downregulate pro-inflammatory cytokines in macrophage models. This suggests that it may be beneficial for conditions characterized by chronic inflammation .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

  • (Z)-3-(4-Biphenylyl)-5-(4-methylphenyl)-2-pentenoic Acid : Exhibits similar anticancer properties but may differ in potency due to the absence of the chlorine atom.
  • (Z)-3-(4-Biphenylyl)-5-(4-fluorophenyl)-2-pentenoic Acid : Shows varying biological activity due to differences in electronic properties imparted by the fluorine atom.

Q & A

Q. What are the optimal synthetic pathways for (Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid, and how can reaction yields be improved?

To optimize synthesis, focus on reaction conditions (e.g., temperature, solvent polarity) and catalysts. For example, using palladium-catalyzed cross-coupling reactions for biphenyl formation or Wittig reactions for the pentenoic acid backbone. Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts . For yield improvement, consider microwave-assisted synthesis or flow chemistry to enhance reaction efficiency.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .
  • NMR : Employ 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (Z-configuration) and aromatic substituent positions. 1H^1H-NMR peaks near δ 6.5–7.5 ppm indicate biphenyl and chlorophenyl protons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C23_{23}H19_{19}ClO2_2: 362.1074) .

Q. How should researchers approach solubility challenges for in vitro assays?

Prepare stock solutions in DMSO (≤10% v/v) for cell-based studies. For aqueous solubility, use co-solvents like PEG-400 or cyclodextrin-based carriers. Pre-test solubility via dynamic light scattering (DLS) to avoid precipitation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities. Focus on the carboxylic acid group and chlorophenyl moiety as potential hydrogen-bond donors and hydrophobic anchors .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .

Q. What experimental designs are suitable for evaluating in vivo pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer the compound intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis to calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Toxicity : Conduct acute toxicity studies (OECD 423) with dose escalation. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2 _2O2_2) conditions at 40°C. Quantify degradation products via HPLC and identify structures using LC-HRMS .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, ensuring pp-values <0.05 for significance .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

  • Chromatographic Separation : Use gradient elution (acetonitrile/0.1% formic acid) on UPLC systems to resolve impurities. Compare against EP/BP impurity standards (e.g., chlorinated byproducts) .
  • Isolation and Characterization : Collect impurity fractions via preparative HPLC and characterize using 1H^1H-NMR and IR spectroscopy .

Q. How does the Z-configuration influence the compound’s biological activity compared to the E-isomer?

  • In Silico Comparison : Dock both isomers into target binding pockets (e.g., COX-2) to evaluate steric and electronic effects .
  • In Vitro Assays : Test isomers in enzyme inhibition assays (IC50_{50}) and compare dose-response curves. The Z-isomer may exhibit higher potency due to optimal spatial alignment .

Q. What methodologies assess environmental persistence and biodegradation pathways?

  • OECD 301B Test : Measure biodegradation in activated sludge over 28 days. Monitor via COD (Chemical Oxygen Demand) reduction .
  • Metabolite Identification : Use high-resolution mass spectrometry to detect transformation products (e.g., hydroxylated or dechlorinated derivatives) .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced efficacy?

  • Scaffold Modifications : Replace the chlorophenyl group with fluorophenyl or trifluoromethyl groups to evaluate electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the pentenoic acid with a tetrazole ring to improve metabolic stability while retaining acidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid
Reactant of Route 2
(Z)-3-(4-Biphenylyl)-5-(4-chlorophenyl)-2-pentenoic Acid

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